UT‑A1 Inhibition Potency of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea Compared to Closest Structural Congeners
In a fluorescence‑based MDCK cell assay measuring inhibition of rat UT‑A1, 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea exhibited an IC₅₀ of 1.10 × 10³ nM [1]. A structurally related analog, BDBM50575398 (CHEMBL4866155; differing in the aryl substitution on the urea nitrogen), showed an IC₅₀ of 1.50 × 10³ nM in the same assay system, indicating that the ortho‑tolyl substitution provides a 1.36‑fold improvement in potency under identical conditions [2]. The data highlight that minor modifications to the aryl urea substituent produce measurable, albeit modest, changes in UT‑A1 inhibitory activity, which must be weighed against other selection criteria such as selectivity and physicochemical properties.
| Evidence Dimension | UT‑A1 inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 × 10³ nM |
| Comparator Or Baseline | Analog BDBM50575398 (CHEMBL4866155): IC₅₀ = 1.50 × 10³ nM |
| Quantified Difference | 1.36‑fold greater potency for target compound |
| Conditions | Rat UT‑A1 expressed in MDCK cells; fluorescence plate reader assay; 15 min incubation |
Why This Matters
When selecting a UT‑A1 inhibitor tool compound, even a 1.36‑fold potency advantage can translate into lower required working concentrations and reduced solvent burden in cellular assays, making this compound preferable for assay formats sensitive to DMSO content.
- [1] BindingDB Entry BDBM50575399 (linked to ChEMBL4849280). Affinity Data: IC₅₀ = 1.10 × 10³ nM for inhibition of rat UT‑A1 expressed in MDCK cells. Assay: fluorescence plate reader, 15 min incubation. View Source
- [2] BindingDB Entry BDBM50575398 (CHEMBL4866155). Affinity Data: IC₅₀ = 1.50 × 10³ nM for inhibition of rat UT‑A1 expressed in MDCK cells under identical assay conditions. View Source
